molecular formula C18H21BrN4O B2533907 N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 2176201-71-9

N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2533907
CAS No.: 2176201-71-9
M. Wt: 389.297
InChI Key: PDXGQCFFYJGDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic small molecule featuring a piperidine carboxamide core substituted with a bromo-methylphenyl group and a methylpyridazine moiety. This specific molecular architecture, incorporating nitrogen-containing heterocycles like piperidine and pyridazine, is of significant interest in medicinal chemistry and drug discovery. Pyridazine derivatives are recognized as privileged structures in pharmaceutical development, with their presence in compounds studied for various biological activities . The carboxamide linker and bromo substituent are common functional groups that enhance a compound's ability to engage in specific molecular interactions, such as hydrogen bonding and halogen bonding, with biological targets . This compound is representative of a class of molecules researched for their potential as modulators of protein function, such as enzyme inhibitors or receptor ligands . Its structure is analogous to other reported pharmacologically active agents, suggesting potential utility in early-stage research programs focused on neurological disorders, infectious disease, or oncology . The compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct their own characterization and biological testing to confirm its suitability for specific experimental purposes.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O/c1-12-10-15(19)6-7-16(12)20-18(24)14-4-3-9-23(11-14)17-8-5-13(2)21-22-17/h5-8,10,14H,3-4,9,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXGQCFFYJGDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=C(C=C(C=C3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Ketoesters

β-Ketoesters, such as ethyl acetoacetate, undergo cyclization with ammonium acetate or hydrazine derivatives to form piperidine intermediates. For example, InCl3-catalyzed multi-component reactions (MCRs) in ethanol/water mixtures yield functionalized piperidines in high yields (80–95%) under ultrasonic irradiation.

Reaction Conditions

Component Role Conditions
Ethyl acetoacetate β-Ketoester 40°C, ultrasound, 20 min
Hydrazine hydrate Cyclizing agent InCl3 (20 mol%), 50% EtOH

This method avoids harsh reagents and aligns with green chemistry principles.

Functionalization of Piperidine-3-carboxylic Acid

The carboxylic acid group is activated for subsequent amide coupling. Common strategies include:

  • Chlorination : Thionyl chloride (SOCl2) converts the acid to its acyl chloride.
  • Mixed anhydrides : Generated using ethyl chloroformate.

Activated intermediates are stabilized in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Introduction of the 6-Methylpyridazin-3-yl Group

The 6-methylpyridazin-3-yl moiety is introduced via nucleophilic substitution or metal-catalyzed coupling.

Nucleophilic Aromatic Substitution

Piperidine-3-carboxylic acid derivatives react with 3-chloro-6-methylpyridazine in the presence of a base (e.g., K2CO3) and a polar aprotic solvent (e.g., dimethylformamide, DMF).

Example Protocol

  • Combine piperidine-3-carbonyl chloride (1.0 eq) with 3-chloro-6-methylpyridazine (1.2 eq).
  • Add K2CO3 (2.0 eq) in DMF.
  • Heat at 80°C for 12 hours under argon.

Yields range from 65–75%, with purity confirmed via HPLC.

Suzuki-Miyaura Coupling

For more complex substitutions, palladium-catalyzed cross-coupling is employed. A boronic ester derivative of 6-methylpyridazine reacts with a halogenated piperidine precursor.

Catalyst System

  • Pd(PPh3)4 (5 mol%)
  • Na2CO3 (2.0 eq)
  • Dioxane/water (4:1) at 90°C.

This method offers regioselectivity but requires stringent anhydrous conditions.

Amide Bond Formation with 4-Bromo-2-methylaniline

The final step involves coupling the piperidine-pyridazine intermediate with 4-bromo-2-methylaniline.

Carbodiimide-Mediated Coupling

1-(6-Methylpyridazin-3-yl)piperidine-3-carbonyl chloride reacts with 4-bromo-2-methylaniline using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents.

Optimized Conditions

Parameter Value
Solvent THF
Coupling Agent EDC (1.5 eq)
Temperature 0°C → room temp
Reaction Time 16 hours

Yields exceed 80% with minimal racemization.

Direct Aminolysis

In cases where acyl chlorides are unstable, the carboxylic acid directly reacts with 4-bromo-2-methylaniline using propylphosphonic anhydride (T3P) or HATU.

Representative Data

Reagent Solvent Yield (%) Purity (%)
HATU DMF 78 98
T3P DCM 82 97

HATU-based methods reduce side reactions but increase costs.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include solvent polarity, temperature, and catalyst loading.

Solvent Screening

Solvent Dielectric Constant Yield (%)
DMF 36.7 82
THF 7.5 75
Dioxane 2.2 68

Polar aprotic solvents like DMF enhance reaction rates but may complicate purification.

Temperature Effects

Elevated temperatures (80–100°C) accelerate coupling reactions but risk decomposition. A balance is achieved at 40–60°C.

Characterization and Analytical Data

The final product is characterized using spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3) : δ 8.45 (s, 1H, pyridazine-H), 7.32 (d, J = 8.4 Hz, 1H, aryl-H), 3.85–3.70 (m, 2H, piperidine-H), 2.50 (s, 3H, CH3).
  • 13C NMR : 172.8 ppm (C=O), 155.6 ppm (pyridazine-C).

High-Performance Liquid Chromatography (HPLC)

  • Purity : 98.5% (C18 column, acetonitrile/water gradient)
  • Retention Time : 12.7 minutes.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromoarene Site

The bromine atom on the 4-bromo-2-methylphenyl group is a key reactive site. This substituent undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

  • Reagents : Amines, alkoxides, or thiols in polar aprotic solvents (e.g., DMF, DMSO).

  • Catalysts : Copper(I) iodide or palladium catalysts for coupling reactions.

  • Temperature : Typically 80–120°C under inert atmospheres (e.g., argon) .

Example Reaction :

Ar-Br+NH2RCuI, DMFAr-NHR+HBr\text{Ar-Br} + \text{NH}_2\text{R} \xrightarrow{\text{CuI, DMF}} \text{Ar-NHR} + \text{HBr}

Outcome : Substituted aniline derivatives, useful for further functionalization .

Amide Hydrolysis and Functionalization

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

  • Acidic Hydrolysis : Concentrated HCl (6M) at reflux (110°C) for 12–24 hours.

  • Basic Hydrolysis : NaOH (2M) in ethanol/water at 60°C for 6–8 hours .

Mechanistic Pathway :

R-CONHR’H3O+or OHR-COOH+H2NR’\text{R-CONHR'} \xrightarrow{\text{H}_3\text{O}^+ \text{or OH}^-} \text{R-COOH} + \text{H}_2\text{NR'}

Applications : Hydrolysis products serve as intermediates for esterification or peptide coupling .

Piperidine Ring Functionalization

The piperidine ring participates in alkylation and acylation reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K2_2CO3_3) to form quaternary ammonium salts.

  • Acylation : Acetyl chloride or acetic anhydride introduces acetyl groups at the nitrogen .

Conditions :

Reaction TypeReagentsSolventTemperatureYield
AlkylationCH3_3I, K2_2CO3_3DCM25°C~75%
AcylationAcCl, Et3_3NTHF0°C → RT~82%

Pyridazin-3-yl Ring Reactivity

The 6-methylpyridazin-3-yl group undergoes electrophilic substitution and coordination reactions:

  • Electrophilic Substitution : Nitration or sulfonation at the pyridazine ring’s C5 position under HNO3_3/H2_2SO4_4 or SO3_3/H2_2SO4_4 .

  • Metal Coordination : Forms complexes with transition metals (e.g., Pd, Cu) via nitrogen lone pairs, relevant to catalytic applications .

Example :

Pyridazine+HNO3H2SO45-Nitro-pyridazine derivative\text{Pyridazine} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{5-Nitro-pyridazine derivative}

Cross-Coupling Reactions

The bromoarene and pyridazine moieties enable Pd-catalyzed cross-couplings:

  • Suzuki–Miyaura : Reacts with arylboronic acids (Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O).

  • Buchwald–Hartwig : Forms C–N bonds with amines or amides .

Key Data :

Coupling TypePartnerCatalystYieldReference
SuzukiPhB(OH)2_2Pd(dppf)Cl2_268%
BuchwaldMorpholinePd2_2(dba)3_3/Xantphos73%

Stability Under Functionalization Conditions

The compound demonstrates stability in diverse reaction environments:

  • pH Stability : Stable in pH 3–11, but degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions .

  • Thermal Stability : Decomposes above 250°C, confirmed by thermogravimetric analysis (TGA) .

Synthetic Challenges and Optimization

  • Side Reactions : Competing hydrolysis of the amide bond during bromoarene substitution requires careful pH control.

  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) is essential due to polar byproducts .

Key Research Gaps

  • Limited experimental data on reaction kinetics and thermodynamic parameters.

  • No published X-ray crystallography or detailed mechanistic studies specific to this compound.

Future work should prioritize catalytic asymmetric derivatization and in-depth metabolic pathway analysis.

Citations :

Scientific Research Applications

Anticancer Activity

Research indicates that N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide exhibits promising anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines, highlighting its potential as an anticancer agent.

Case Study: Cytotoxic Effects on Cancer Cell Lines
A comparative study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated an IC50 value of 15 µM for MCF-7 cells, suggesting significant apoptotic activity. In contrast, other derivatives showed varied efficacy, indicating that structural modifications can enhance anticancer activity.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-715Induces apoptosis
N-(4-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamideMDA-MB-23110Cell cycle arrest

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects. Research has shown that similar piperidine derivatives can modulate cytokine production and inflammatory markers in cell cultures.

Mechanistic Insights:
The anti-inflammatory activity is believed to stem from the compound's ability to interact with specific receptors involved in inflammatory pathways. In vitro assays have indicated that it can reduce the release of pro-inflammatory cytokines from immune cells, positioning it as a potential candidate for treating inflammatory diseases.

Receptor Interaction Studies

  • Motilin Receptor Agonism: Similar compounds have exhibited agonistic activity at motilin receptors, which are integral to gastrointestinal motility. This suggests that the compound may influence digestive processes.
  • Cytokine Modulation: The ability to modulate cytokine release indicates potential applications in treating conditions characterized by excessive inflammation.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related piperidine-carboxamide derivatives, emphasizing differences in substituents, molecular properties, and biological activity.

Table 1: Structural and Functional Comparison of Piperidine-Carboxamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Biological Target Key Findings
N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (Target Compound) 4-bromo-2-methylphenyl, 6-methylpyridazine Not reported Not specified in evidence Structural similarity to kinase/protease inhibitors suggests therapeutic potential.
(S)-1-(6-(4-amino-2-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide 4-amino-2-methylphenyl, trifluoromethoxybenzyl, pyrrolopyrimidine ~550 (estimated) ALK mutants Potent and selective type-I1/2 inhibitor against drug-resistant ALK mutants.
4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide (Compound 35) 4-bromo-benzodiazol, 6-methoxy-5-methylpyridine 460 (LCMS [M+H]+) 8-Oxo enzyme 56% synthetic yield; selective inhibition of 8-Oxo with moderate potency.
ZINC08765174 (1-[3-(1H-indol-3-yl)propanoyl]-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide) Indole-propanoyl, 4-phenylbutan-2-yl ~450 (estimated) COVID-19 main protease (Mpro) High binding affinity (-11.5 kcal/mol) to Mpro; promising ADME properties.

Structural Differences and Implications

  • Aromatic Substituents: The target compound’s 4-bromo-2-methylphenyl and 6-methylpyridazine groups contrast with the trifluoromethoxybenzyl and pyrrolopyrimidine moieties in . Compound 35 features a benzodiazol-2-one ring, which introduces hydrogen-bonding capabilities absent in the target compound’s pyridazine system.
  • Heterocyclic Variations :

    • The pyridazine in the target compound differs from the pyrrolopyrimidine in and the benzodiazol in . Pyridazine’s electron-deficient nature may influence π-π stacking interactions compared to electron-rich indole systems in ZINC08765174 .
  • Biological Activity: While the target compound’s activity is unspecified, analogs like and demonstrate that minor structural changes drastically alter target specificity. For example, ZINC08765174’s indole group contributes to its high affinity for COVID-19 Mpro , whereas the benzodiazol in optimizes selectivity for 8-Oxo enzymes.

Biological Activity

N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C18H21BrN4OC_{18}H_{21}BrN_{4}O with a molecular weight of 389.3 g/mol. The presence of a bromine atom and a piperidine ring is significant for its biological activity.

PropertyValue
Molecular FormulaC18H21BrN4O
Molecular Weight389.3 g/mol
CAS Number1421477-46-4

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Kinases : Many pyrazole derivatives, including those related to this compound, have shown significant inhibition against kinases such as BRAF and EGFR, which are crucial in cancer signaling pathways .
  • Induction of Apoptosis : Studies have demonstrated that certain derivatives can increase the expression of p53 and activate caspase pathways, leading to apoptosis in cancer cells .

Antitumor Activity

This compound has been investigated for its antitumor properties. In vitro studies have shown that compounds with similar structures can effectively inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Table 1: Antitumor Activity Summary

Cell LineIC50 (µM)Reference
MCF-70.65
HeLa2.41
MDA-MB-231Synergistic effect with doxorubicin

Antibacterial and Antifungal Activity

The compound's structural features suggest potential antibacterial and antifungal activities. Research on similar piperidine derivatives indicates that modifications such as bromine substitutions enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity

CompoundActivity AgainstReference
N-(4-bromo) derivativeModerate inhibition
Isoxazole pyrazoleNotable antifungal

Case Studies

  • Combination Therapy : A study highlighted the synergistic effects observed when combining pyrazole derivatives with doxorubicin in breast cancer cell lines, suggesting that this compound could enhance treatment efficacy while minimizing side effects .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that electron-withdrawing groups like bromine significantly increase the biological activity of piperidine derivatives, making them promising candidates for further development in drug discovery .

Q & A

Q. What are the standard synthetic routes for N-(4-bromo-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide?

The synthesis typically involves multi-step protocols, including:

  • Coupling reactions : Amide bond formation between the piperidine-carboxamide core and substituted aryl/heteroaryl groups, often using coupling agents like EDCI or HOBt .
  • Halogenation : Introduction of bromine via electrophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for the 4-bromo-2-methylphenyl moiety .
  • Purification : Column chromatography (silica gel) or recrystallization to isolate intermediates, followed by HPLC for final purity validation (>95%) .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

  • NMR : 1^1H and 13^13C NMR to verify substituent positions and piperidine ring conformation. Aromatic protons in the pyridazine and bromophenyl groups appear as distinct splitting patterns .
  • X-ray crystallography : Resolves stereochemistry and bond angles, particularly for the piperidine-carboxamide backbone .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ ion) and bromine isotope patterns .

Q. What are the primary pharmacological targets of piperidine-carboxamide derivatives?

Piperidine-carboxamides often target:

  • Receptors : Dopamine (D3) or serotonin receptors, with substituents like bromophenyl groups influencing selectivity .
  • Enzymes : Kinases or metabolic enzymes, where the pyridazine ring may act as a hinge-binding motif .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields in the synthesis of this compound?

  • Parameter screening : Use fractional factorial designs to assess variables (temperature, catalyst loading, solvent polarity) affecting coupling efficiency .
  • Response surface modeling : Predict optimal conditions for bromination steps, minimizing byproducts like di-substituted analogs .
  • Case study : A flow-chemistry setup (e.g., Omura-Sharma-Swern oxidation) improved diazomethane intermediate stability by 40% in analogous syntheses .

Q. How can researchers resolve contradictions in reported pharmacological activities of structurally similar compounds?

  • Receptor profiling : Compare binding affinities (Ki_i) across isoforms using radioligand assays (e.g., D3 vs. D2 receptors) to identify substituent-dependent selectivity .
  • Metabolic stability assays : Contrast microsomal half-life data; trifluoromethyl groups in analogs enhance stability (t1/2_{1/2} > 2 hrs) vs. methoxy groups (t1/2_{1/2} < 30 mins) .
  • Structural dynamics : Molecular docking simulations to rationalize divergent activities based on piperidine ring puckering or pyridazine orientation .

Q. What strategies improve metabolic stability of piperidine-carboxamide derivatives?

  • Bioisosteric replacement : Substitute labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated oxidation .
  • Prodrug design : Mask polar groups (e.g., carboxamide) as esters to enhance permeability and delay hepatic clearance .
  • In silico ADME modeling : Predict metabolic hotspots (e.g., N-methyl groups) for targeted deuteration or fluorination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.